molecular formula C20H26O5 B6596457 4,4-Di(4-hydroxy-3-methoxyphenly)-2,3-dimethylbutanol CAS No. 913643-31-9

4,4-Di(4-hydroxy-3-methoxyphenly)-2,3-dimethylbutanol

Cat. No.: B6596457
CAS No.: 913643-31-9
M. Wt: 346.4 g/mol
InChI Key: BVFKMONTRIVXBO-UHFFFAOYSA-N
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Description

4,4-Di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol (CAS: T18371) is a phenolic lignan derivative characterized by a central 2,3-dimethylbutanol backbone substituted with two 4-hydroxy-3-methoxyphenyl groups at the terminal positions. Its structure combines phenolic hydroxyl and methoxy groups, which are critical for redox-mediated interactions, and the dimethylbutanol moiety may enhance steric stability.

Properties

IUPAC Name

4-[4-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-12(11-21)13(2)20(14-5-7-16(22)18(9-14)24-3)15-6-8-17(23)19(10-15)25-4/h5-10,12-13,20-23H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFKMONTRIVXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)C(C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601135414
Record name Benzenebutanol, 4-hydroxy-δ-(4-hydroxy-3-methoxyphenyl)-3-methoxy-β,γ-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913643-31-9
Record name Benzenebutanol, 4-hydroxy-δ-(4-hydroxy-3-methoxyphenyl)-3-methoxy-β,γ-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913643-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanol, 4-hydroxy-δ-(4-hydroxy-3-methoxyphenyl)-3-methoxy-β,γ-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

4,4-Di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol undergoes several types of chemical reactions, including:

Scientific Research Applications

Antioxidant Activity

Research indicates that 4,4-Di(4-hydroxy-3-methoxyphenly)-2,3-dimethylbutanol possesses strong antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. In vitro studies have demonstrated its ability to inhibit lipid peroxidation and scavenge reactive oxygen species (ROS), suggesting potential applications in preventing oxidative damage in cells .

Cytotoxic Effects

The compound has demonstrated cytotoxic activity against various cancer cell lines. This property is particularly relevant for developing new anticancer therapies. Studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .

Inhibition of HIV-1 Integrase

Another significant application is the inhibition of HIV-1 integrase, an enzyme critical for the replication of the HIV virus. The compound's inhibitory effects on this enzyme suggest potential use in antiviral drug development, particularly for treating HIV infections .

Traditional Medicine Applications

Given its origins from Schisandra propinqua, this compound may also play a role in traditional medicine practices. The herb itself has been used in various cultures for its health benefits, including enhancing vitality and reducing fatigue. The presence of this compound contributes to the pharmacological profile of the plant .

Case Study 1: Antioxidant Efficacy

A study focused on the antioxidant capabilities of this compound isolated from Schisandra propinqua showed that it effectively scavenged DPPH radicals and superoxide anions. The results indicated that higher concentrations led to increased scavenging activity, supporting its potential use as a natural antioxidant in food preservation and therapeutic applications .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects. The study demonstrated that treatment with varying concentrations led to reduced cell viability and increased apoptotic markers, indicating its potential as a chemotherapeutic agent .

Case Study 3: Antiviral Activity

Research evaluating the antiviral properties of this compound found that it effectively inhibited HIV-1 integrase activity. This suggests that further development could lead to new therapeutic strategies for managing HIV infections .

Mechanism of Action

The mechanism of action of 4,4-Di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects through pathways related to oxidative stress and inflammation. For example, it may inhibit specific enzymes involved in the production of reactive oxygen species, thereby reducing oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of phenolic lignans and structurally related derivatives. Below is a detailed comparison with key analogs:

Structural Analogues

Compound Name Structural Features Molecular Weight Key Biological Activities Source/Reference
4,4-Di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol Two 4-hydroxy-3-methoxyphenyl groups attached to a 2,3-dimethylbutanol backbone Not explicitly stated (T18371) Antioxidant, cytotoxic, HIV-1 integrase inhibition Taoshu Biotech
Secoisolariciresinol Two 4-hydroxy-3-methoxybenzyl groups on a butane-1,4-diol backbone 362.4 g/mol Antioxidant, phytoestrogenic, anticancer ChemicalBook
2-(4-Methoxy-phenyl)-3-methyl-butane-2,3-diol 4-Methoxyphenyl and methyl groups on a butane-2,3-diol backbone 210.27 g/mol Limited data; potential intermediate in synthesis Chemical properties report
Compound 5 (Molecules, 2014) Dodecanedioate ester-linked silybin derivatives with 4-hydroxy-3-methoxyphenyl groups 1158.1 g/mol Enzymatic synthesis, antioxidant potential Molecules

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound Secoisolariciresinol 2-(4-Methoxy-phenyl)-3-methyl-butane-2,3-diol
Backbone 2,3-Dimethylbutanol Butane-1,4-diol Butane-2,3-diol
Substituents 4-Hydroxy-3-methoxyphenyl ×2 4-Hydroxy-3-methoxybenzyl ×2 4-Methoxyphenyl, methyl
Molecular Weight ~400–450 (estimated) 362.4 g/mol 210.27 g/mol
Key Activity HIV-1 inhibition Antioxidant, anticancer Unknown

Biological Activity

Chemical Properties

4,4-Di(4-hydroxy-3-methoxyphenly)-2,3-dimethylbutanol, with the CAS number 913643-31-9, is a phenolic compound characterized by its complex structure. Its molecular formula is C20H26O5C_{20}H_{26}O_5 and it has a molecular weight of 346.43 g/mol. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which is crucial for neutralizing free radicals and preventing oxidative stress in biological systems. This property is significant for its potential application in preventing cellular damage associated with various diseases.

Cytotoxic Effects

This compound has shown cytotoxic abilities against certain cancer cell lines. In vitro studies suggest that it can induce apoptosis (programmed cell death) in cancer cells, making it a candidate for further research in cancer therapy .

Antiviral Activity

Notably, this compound has demonstrated inhibition against HIV-1 integrase , which is critical for the viral replication process. This suggests potential applications in antiviral drug development .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : It activates pathways leading to cell death in malignant cells.
  • Inhibition of Viral Replication : By targeting specific viral enzymes, it disrupts the life cycle of viruses like HIV.
  • Antioxidant Mechanism : It scavenges free radicals, thereby protecting cells from oxidative damage.

Research Findings

Study FocusFindings
Antioxidant ActivityEffective at reducing oxidative stress markers in vitro
CytotoxicityInduces apoptosis in various cancer cell lines
Antiviral PropertiesInhibits HIV-1 integrase activity; potential as an antiviral agent

Case Studies

  • Cytotoxicity in Cancer Research : A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as a therapeutic agent .
  • Antiviral Efficacy : In a laboratory setting, this compound was tested against HIV-1 and demonstrated a marked reduction in viral load, indicating its promise as part of an antiviral regimen .

Q & A

Q. Table 1: Example Degradation Products Identified via HPLC

ConditionMajor Degradation ProductProbable Mechanism
pH 2, 40°C4-Hydroxy-3-methoxybenzoic acidAcid-catalyzed hydrolysis
pH 10, 40°CQuinone derivativesBase-induced oxidation

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Reproducibility checks :

  • Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability.
  • Validate bioactivity via orthogonal assays (e.g., enzyme inhibition + cellular viability tests).

Mechanistic studies : Use molecular docking to predict binding interactions with target enzymes (e.g., tyrosinase or oxidoreductases), correlating computational data with experimental IC₅₀ values. Reference structural analogs like 3,4-dimethylphenol for mechanistic insights .

Advanced: What strategies optimize regioselectivity in derivatization reactions?

Methodological Answer:

  • Protecting group strategy : Temporarily block reactive hydroxyl groups with acetyl or benzyl ethers to direct functionalization to methoxy or alkyl positions.
  • Catalyst selection : Use bulky ligands (e.g., PCy₃) in palladium-catalyzed reactions to enhance steric control, as demonstrated in quinazolinone syntheses .
  • Solvent effects : Polar aprotic solvents (e.g., dioxane) improve solubility and reaction homogeneity, critical for high-yield coupling .

Advanced: How to analyze intermolecular interactions in crystalline or solution states?

Methodological Answer:

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O-H···O interactions between phenolic groups).
  • NMR titration experiments : Measure chemical shift perturbations to assess binding affinity with biological targets (e.g., serum albumin) .
  • DFT calculations : Model van der Waals interactions and π-stacking using software like Gaussian, referencing NIST thermodynamic data for validation .

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